1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of thiophene rings and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3-methylthiophene-2-carbaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced to yield the corresponding amine, which is subsequently reacted with thiophene-2-carboxylic acid chloride to form the final urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)carbamate
- 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)thiourea
Uniqueness
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and thiophene groups allows for diverse reactivity and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-9-4-6-19-12(9)11(16)8-15-13(17)14-7-10-3-2-5-18-10/h2-6,11,16H,7-8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNCJFROPLKWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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